4-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
4-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic chemical compound with applications in various fields of science and industry. This compound is known for its complex structure and specific properties, which make it valuable for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step organic synthesis protocols. The synthesis starts with the preparation of the core structure followed by functional group modifications. Here’s a simplified version:
Starting Materials: : Preparation begins with the selection of appropriate starting materials such as substituted benzene derivatives and pyrazolo[3,4-d]pyrimidine intermediates.
Reaction Steps: : Each step involves specific reagents and catalysts. For example, fluoro-substitution might involve nucleophilic aromatic substitution reactions using fluoride sources.
Purification: : The compound is purified using techniques such as column chromatography and recrystallization to ensure high purity.
Industrial Production Methods
In industrial settings, the production is scaled up with optimizations for cost, efficiency, and yield. Continuous flow chemistry and automation often play roles in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of reactions:
Oxidation: : Various oxidation reactions can modify the thiomethyl group to sulfoxides or sulfones.
Reduction: : Reduction reactions can alter functional groups such as nitro to amino derivatives.
Substitution: : The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents include:
Oxidizing Agents: : KMnO4, H2O2 for oxidation.
Reducing Agents: : NaBH4, LiAlH4 for reduction.
Catalysts: : Palladium catalysts for hydrogenation.
Major Products
Depending on the reaction conditions, the major products can include modified pyrazolo[3,4-d]pyrimidine derivatives with altered substituents like different alkyl, acyl, or heteroaryl groups.
Scientific Research Applications
Chemistry
The compound is studied for its reactivity and potential as a precursor to other complex molecules.
Biology
In biological research, it’s evaluated for its interactions with various enzymes and receptors.
Medicine
In medical research, it’s examined for potential therapeutic effects, particularly in targeting specific cellular pathways.
Industry
Industrial applications include its use as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. For example, it may inhibit specific enzymes by binding to their active sites, thus altering metabolic pathways.
Comparison with Similar Compounds
Uniqueness
Compared to similar compounds, 4-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is unique due to its specific structural features which confer unique reactivity and binding properties.
List of Similar Compounds
4-chloro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
4-fluoro-N-(2-(6-(methylthio)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
4-bromo-N-(2-(6-(methylthio)-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Properties
IUPAC Name |
4-fluoro-N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6OS/c1-29-20-24-17(26-10-3-2-4-11-26)16-13-23-27(18(16)25-20)12-9-22-19(28)14-5-7-15(21)8-6-14/h5-8,13H,2-4,9-12H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMXWZSSDWZLQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=C(C=C3)F)C(=N1)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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